Methyl 5-amino-4-chloro-2-iodobenzoate

Description

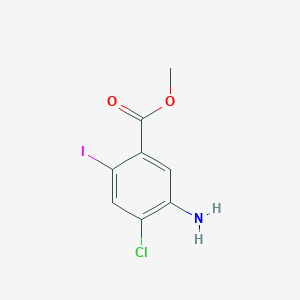

Methyl 2-amino-4-chloro-5-iodobenzoate (CAS: CID 10852539) is a substituted benzoate ester with the molecular formula C₈H₇ClINO₂ . Its structure features a methyl ester group at position 1, an amino group at position 2, a chlorine atom at position 4, and an iodine atom at position 5 (Figure 1). The compound is also referred to as methyl 4-chloro-5-iodoanthranilate, highlighting its anthranilic acid (2-aminobenzoic acid) backbone . This derivative is primarily utilized in pharmaceutical and agrochemical research due to its halogenated and aminated aromatic system, which facilitates reactivity in cross-coupling reactions or nucleophilic substitutions. Its synthesis typically involves esterification and halogenation steps, as exemplified in , where methyl iodide is employed for methylation .

Properties

Molecular Formula |

C8H7ClINO2 |

|---|---|

Molecular Weight |

311.50 g/mol |

IUPAC Name |

methyl 5-amino-4-chloro-2-iodobenzoate |

InChI |

InChI=1S/C8H7ClINO2/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3H,11H2,1H3 |

InChI Key |

KTZSJBFLWWAEHG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1I)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-4-chloro-2-iodobenzoate typically involves the iodination of methyl 2-amino-4-chlorobenzoate. A common method includes the reaction of methyl 2-amino-4-chlorobenzoate with iodine and silver sulfate in absolute ethanol . The reaction conditions require careful control of temperature and solvent to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-chloro-2-iodobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The amino, chloro, and iodo groups can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, and electrophiles like alkyl halides.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation may produce a nitro compound.

Scientific Research Applications

Methyl 5-amino-4-chloro-2-iodobenzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and protein modifications.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-amino-4-chloro-2-iodobenzoate involves its interaction with specific molecular targets. The amino, chloro, and iodo groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare methyl 2-amino-4-chloro-5-iodobenzoate with its positional isomers and analogs, focusing on structural, synthetic, and functional differences.

Table 1: Key Structural and Chemical Properties of Related Compounds

Positional Isomerism and Reactivity

- Substituent Effects: The amino group’s position significantly influences electronic properties. For example, methyl 2-amino-4-chloro-5-iodobenzoate has an electron-donating amino group at position 2, which activates the aromatic ring for electrophilic substitution at the para position (iodo at position 5). In contrast, methyl 4-amino-2-chloro-5-iodobenzoate places the amino group at position 4, altering regioselectivity in reactions .

- Steric Hindrance: The ethyl ester in ethyl 4-amino-2-chloro-5-iodobenzoate introduces bulkier alkyl chains, reducing solubility in polar solvents compared to methyl esters .

Research Findings and Limitations

- Thermal Analysis: Methyl 2-amino-4-chloro-5-iodobenzoate decomposes above 200°C, as inferred from analogs in , where diterpene methyl esters show similar stability .

- Spectroscopic Data : FTIR and NMR spectra (e.g., ) confirm ester carbonyl peaks (~1700 cm⁻¹) and aromatic proton signals (δ 6.5–8.0 ppm) .

- Limitations: Direct data on methyl 5-amino-4-chloro-2-iodobenzoate are absent in the provided evidence; comparisons rely on positional isomers. Further studies are needed to clarify its unique properties.

Biological Activity

Methyl 5-amino-4-chloro-2-iodobenzoate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group, a chlorine atom, and an iodine atom attached to a benzoate structure. This specific arrangement influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The halogen substituents (chlorine and iodine) enhance the compound's binding affinity to these targets, potentially leading to modulation of cellular processes such as:

- Inhibition of DNA gyrase and topoisomerase : These enzymes are crucial for DNA replication and transcription. This compound exhibits inhibitory effects on these enzymes, which can lead to bacterial cell death, particularly in Gram-negative bacteria .

Antibacterial Activity

This compound has shown promising antibacterial properties against various strains, particularly those resistant to common antibiotics. Its minimum inhibitory concentration (MIC) values indicate significant potency:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 0.008 |

| Klebsiella pneumoniae | 0.03 |

| Pseudomonas aeruginosa | 0.125 |

These results suggest that this compound may serve as a potential candidate for developing new antibacterial agents .

Antifungal and Anticancer Properties

While primary studies focus on its antibacterial activity, preliminary data suggest that derivatives of similar benzoate compounds possess antifungal and anticancer properties. This indicates that this compound may also exhibit therapeutic potential in these areas .

Comparative Studies

When compared to similar compounds, this compound demonstrates unique biological profiles due to its specific halogenation pattern. For instance, compounds like methyl 2-amino-4-bromo-5-fluoro-3-methoxybenzoate exhibit different potencies against bacterial strains, highlighting the significance of structural variations in determining biological activity .

Case Studies

- Topoisomerase Inhibition Study : A study evaluated the efficacy of this compound against E. coli topoisomerases. The compound showed competitive inhibition compared to established fluoroquinolones, indicating its potential as a novel antibiotic .

- Antimicrobial Screening : In a screening assay for antimicrobial activity, this compound displayed significant inhibition against multidrug-resistant strains, emphasizing its relevance in addressing antibiotic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.